molecular formula C8H4ClN5O B14539308 7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62484-04-2

7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B14539308
CAS No.: 62484-04-2
M. Wt: 221.60 g/mol
InChI Key: XCDZDHJZZXFLBO-UHFFFAOYSA-N
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Description

7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system that includes a tetrazole ring and a quinazoline ring. The presence of a chlorine atom at the 7th position adds to its unique chemical properties. Compounds like this compound are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones using reagents like PIFA (phenyliodine(III) bis(trifluoroacetate)) . This reaction is carried out under controlled conditions to ensure the formation of the desired tetrazoloquinazoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the tetrazole or quinazoline rings.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar fused ring structure but without the tetrazole ring.

    Tetrazoloquinazoline Derivatives: Compounds with similar structures but different substituents at various positions.

Uniqueness

7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to the presence of both a tetrazole and quinazoline ring, along with a chlorine atom at the 7th position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62484-04-2

Molecular Formula

C8H4ClN5O

Molecular Weight

221.60 g/mol

IUPAC Name

7-chloro-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)7(15)10-8-11-12-13-14(6)8/h1-3H,(H,10,11,13,15)

InChI Key

XCDZDHJZZXFLBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC3=NN=NN23

Origin of Product

United States

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